cis-Aconitic acid
Overview
Description
cis-Aconitic acid, also known as cis-propene-1,2,3-tricarboxylic acid, is an organic acid that is one of the intermediates in the citric acid cycle. It is formed from citric acid by the action of the enzyme aconitase and is subsequently converted to isocitric acid. This compound plays a crucial role in cellular metabolism and energy production .
Scientific Research Applications
cis-Aconitic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
cis-Aconitic acid, a constituent of Echinodorus grandiflorus leaves, has been found to inhibit antigen-induced arthritis and gout in mice . The primary targets of this compound are THP-1 macrophages . These macrophages play a crucial role in the immune response, and their interaction with this compound leads to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets, the THP-1 macrophages, by reducing the release of TNF-α and inhibiting the phosphorylation of IκBα . This suggests that the inhibition of nuclear factor kappa B (NF-κB) activation is an underlying mechanism of the anti-inflammatory effects induced by this compound .
Biochemical Pathways
The conjugate base of this compound, cis-aconitate, is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle . This cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. The enzyme aconitase acts upon cis-aconitate in this process . In the context of itaconic acid production, this compound is decarboxylated by the CadA enzyme to itaconic acid, releasing CO2 .
Pharmacokinetics
It is known that this compound is related to oxidative stress . During stages of electrophilic stress, this compound can react with superoxide to form ˙OH, rendering them inactive . This suggests that the bioavailability of this compound may be influenced by the presence of oxidative stress in the body.
Result of Action
Oral treatment with this compound has been shown to reduce leukocyte accumulation in the joint cavity and decrease levels of C-X-C motif chemokine ligand 1 and IL-1β in periarticular tissue . This leads to reduced joint inflammation and decreased mechanical hypernociception . Additionally, this compound has been found to reduce the accumulation of leukocytes in the joint cavity after the injection of monosodium urate crystals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress in the body can affect the action of this compound . Additionally, the pH and the presence of other compounds in the environment can potentially influence the stability and efficacy of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
cis-Aconitic acid is produced from citric acid by the enzyme aconitase . It plays a crucial role in the TCA cycle, which is involved in both energy production and the removal of toxic ammonia . The conversion of citric acid to this compound and then to isocitric acid is a key step in the TCA cycle .
Cellular Effects
This compound is involved in energy production within the mitochondria of cells . It is also related to oxidative stress . During stages of electrophilic stress, this compound can react with superoxide to form hydroxyl radicals, rendering them inactive .
Molecular Mechanism
The enzyme aconitase catalyzes the conversion of citric acid to this compound . This reaction is a part of the TCA cycle, which operates in the mitochondria of cells and is involved in energy production .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in the TCA cycle . As a key intermediate in this cycle, this compound plays a crucial role in energy production and homeostasis .
Dosage Effects in Animal Models
Given its crucial role in the TCA cycle, changes in its levels could potentially impact energy production and other metabolic processes .
Metabolic Pathways
This compound is a part of the TCA cycle, a central metabolic pathway that is involved in the breakdown of carbohydrates, proteins, and fats . It interacts with the enzyme aconitase, which catalyzes its formation from citric acid .
Transport and Distribution
This compound, as a part of the TCA cycle, is primarily located within the mitochondria of cells . The transport and distribution of this compound within cells and tissues are likely to be closely tied to the functioning of the TCA cycle .
Subcellular Localization
This compound is localized within the mitochondria, where it plays a key role in the TCA cycle . Its activity and function are likely to be influenced by the overall functioning of this cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Aconitic acid can be synthesized by the dehydration of citric acid. This process typically involves heating citric acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds as follows:
(HO2CCH2)2C(OH)CO2H→HO2CCH=C(CO2H)CH2CO2H+H2O
This reaction yields a mixture of this compound and its trans isomer .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of citric acid at temperatures ranging from 120°C to 150°C. This method is preferred due to the relatively low cost and abundance of citric acid .
Types of Reactions:
Dehydration: As mentioned, citric acid can be dehydrated to form this compound.
Decarboxylation: this compound can undergo decarboxylation to form itaconic acid, especially in the presence of the enzyme this compound decarboxylase.
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Sulfuric Acid: Used as a dehydrating agent in the synthesis of this compound from citric acid.
Enzymes: Aconitase and this compound decarboxylase are key enzymes involved in the metabolic transformations of this compound.
Major Products:
Itaconic Acid: Formed by the decarboxylation of this compound.
Isocitric Acid: Formed by the isomerization of this compound in the citric acid cycle.
Comparison with Similar Compounds
- Citric Acid
- trans-Aconitic Acid
- Itaconic Acid
- Isocitric Acid
Properties
IUPAC Name |
(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVFVGUGFEME-IWQZZHSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883449 | |
Record name | cis-Aconitic acid | |
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Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |
Record name | Aconitic acid | |
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Record name | cis-Aconitic acid | |
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Record name | Aconitic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
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Boiling Point |
542.00 to 543.00 °C. @ 760.00 mm Hg | |
Record name | cis-Aconitic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |
Record name | ACONITIC ACID | |
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Record name | cis-Aconitic acid | |
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Record name | Aconitic acid | |
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Color/Form |
LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |
CAS No. |
585-84-2, 499-12-7 | |
Record name | cis-Aconitic acid | |
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Record name | Aconitic acid | |
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Record name | cis-Aconitic acid | |
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Record name | 1-Propene-1,2,3-tricarboxylic acid | |
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Record name | cis-Aconitic acid | |
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Melting Point |
194-195 °C (WITH DECOMP), 125 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |
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Record name | cis-Aconitic acid | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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